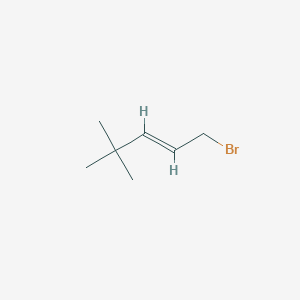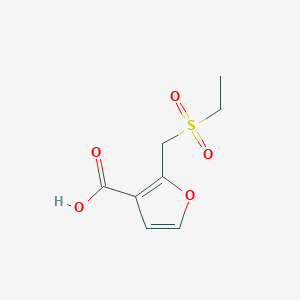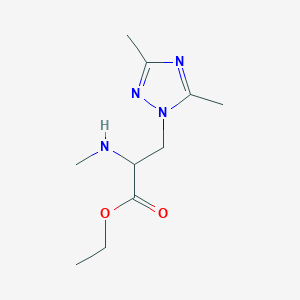
4-Bromo-2-(cyclopropylmethoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(cyclopropylmethoxy)pyrimidine is a heterocyclic aromatic compound containing a pyrimidine ring substituted with a bromine atom at the 4-position and a cyclopropylmethoxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium monobromoisocyanurate (SMBI) for bromination at the C-4 position of the pyrimidine ring . The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.
Industrial Production Methods
Industrial production of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Bromo-2-(cyclopropylmethoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, with reaction conditions involving bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-2-(cyclopropylmethoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Material Science: Pyrimidine derivatives, including this compound, are used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyclopropylmethoxy group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming non-covalent interactions with the active site or binding pocket .
類似化合物との比較
Similar Compounds
4-Bromo-2-(cyclopropylmethoxy)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Bromo-4-(cyclopropylmethoxy)benzene: Contains a benzene ring with similar substituents but lacks the nitrogen atoms present in the pyrimidine ring.
Uniqueness
4-Bromo-2-(cyclopropylmethoxy)pyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct electronic properties and biological activities. The combination of the bromine atom and cyclopropylmethoxy group enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
特性
分子式 |
C8H9BrN2O |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
4-bromo-2-(cyclopropylmethoxy)pyrimidine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-4-10-8(11-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChIキー |
IADVUVKUWFLMOK-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=NC=CC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















